Diallyldichlorosilane

hydrolytic stability moisture sensitivity shelf-life

Diallyldichlorosilane (C₆H₁₀Cl₂Si, MW 181.135) is a bifunctional organosilicon monomer belonging to the diorganodichlorosilane class, featuring two reactive silicon-chlorine bonds and two terminal allyl (propenyl) groups attached to silicon. This architecture distinguishes it from mono-allyl or saturated-alkyl chlorosilanes by providing dual pathways for hydrolysis-condensation and olefin addition chemistry.

Molecular Formula C6H10Cl2Si
Molecular Weight 181.13 g/mol
CAS No. 3651-23-8
Cat. No. B1580664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyldichlorosilane
CAS3651-23-8
Molecular FormulaC6H10Cl2Si
Molecular Weight181.13 g/mol
Structural Identifiers
SMILESC=CC[Si](CC=C)(Cl)Cl
InChIInChI=1S/C6H10Cl2Si/c1-3-5-9(7,8)6-4-2/h3-4H,1-2,5-6H2
InChIKeyVTEHVUWHCBXMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallyldichlorosilane (CAS 3651-23-8): Core Properties and Procurement-Relevant Identity


Diallyldichlorosilane (C₆H₁₀Cl₂Si, MW 181.135) is a bifunctional organosilicon monomer belonging to the diorganodichlorosilane class, featuring two reactive silicon-chlorine bonds and two terminal allyl (propenyl) groups attached to silicon . This architecture distinguishes it from mono-allyl or saturated-alkyl chlorosilanes by providing dual pathways for hydrolysis-condensation and olefin addition chemistry . Commercial material is typically supplied as a colorless to pale-yellow liquid with nominal purity ≥97%, stored under inert atmosphere due to moisture sensitivity .

Why Generic Chlorosilane Substitution Fails for Diallyldichlorosilane in Research and Process Chemistry


Diallyldichlorosilane cannot be interchanged generically with other diorganodichlorosilanes because its allyl substituents confer a distinct reactive profile: (i) the allyl groups enable post-hydrolysis cross-linking via olefin hydrosilylation or free-radical polymerization, functionality absent in alkyl-substituted analogs ; (ii) its hydrolytic sensitivity rating (7, slow moisture reaction) is measurably lower than that of allyldichlorosilane (8, rapid reaction) or dimethyldichlorosilane (8), directly impacting shelf-life and handling protocols ; and (iii) the compound undergoes thermally triggered polymerization above ~130°C, a process fragility not shared by saturated chlorosilanes, creating unique storage and distillation constraints .

Quantitative Differentiation Evidence: Diallyldichlorosilane vs. Closest Analogs


Hydrolytic Sensitivity Rating 7 vs. 8: Measurably Lower Reactivity Toward Ambient Moisture

Diallyldichlorosilane carries a hydrolytic sensitivity grade of 7 ('reacts slowly with moisture/water'), whereas the closely related allyldichlorosilane (C₃H₆Cl₂Si) and the widely used dimethyldichlorosilane both hold grade 8 ('reacts rapidly with moisture, water, protic solvents') . A one-grade difference in the Gelest/Momentive scale (8→7) represents a meaningful reduction in hydrolysis rate under ambient conditions, allowing for simplified handling and extended pot life during solution-phase processing .

hydrolytic stability moisture sensitivity shelf-life handling safety

Boiling Point Elevation of ~50°C Over Allylchlorosilane Analogs Benefits Distillation Purification

Diallyldichlorosilane exhibits an estimated boiling point of 165.35°C (at 760 mmHg) , which is approximately 50°C higher than allyltrichlorosilane (115.2°C predicted) and 62°C higher than allyldichlorosilane (103.1°C predicted) . This increased boiling point reflects the higher molecular weight and the presence of two allyl groups, facilitating removal of lower-boiling impurities or unreacted mono-allyl chlorosilanes during fractional distillation.

boiling point distillation purification thermal separation

DDSQ Condensation Yield: Direct Comparison Shows 50% Yield vs. 67% for Vinyl Analog

In a direct head-to-head study of polyhedral oligomeric silsesquioxane (DDSQ) construction, hydrolytic condensation of tetrasodium octaphenyl-DDSQ with diallyldichlorosilane in toluene gave the tetraallyl-substituted DDSQ product in 50% yield, whereas the corresponding reaction with divinyldichlorosilane afforded the tetravinyl analog in 67% yield . Although the allyl version is lower-yielding, the resulting allyl-DDSQ retains pendent olefins suitable for subsequent hydrosilylation, enabling further functional diversification not possible with the vinyl congener.

POSS silsesquioxane yield comparison inorganic-organic hybrid

Thermally Induced Polymerization Above 130°C: A Process Constraint Absent in Saturated Analogs

Diallyldichlorosilane undergoes spontaneous thermally initiated polymerization at temperatures exceeding 130°C, as documented during direct synthesis investigations . This behavior is a consequence of the allyl substituents and is not observed with saturated dialkyldichlorosilanes (e.g., dimethyldichlorosilane, diethyldichlorosilane), which remain thermally stable at far higher temperatures. The 130°C threshold imposes a firm upper temperature limit on distillation and storage, distinguishing diallyldichlorosilane from its saturated counterparts.

thermal stability polymerization onset distillation safety process chemistry

Flash Point and Fire Safety: 46.4°C vs. Allyl Analogs (31.1°C and 6.0°C)

Diallyldichlorosilane has a flash point of 46.4°C (closed cup) , which is approximately 15°C higher than allyltrichlorosilane (31.1°C) and 40°C higher than allyldichlorosilane (6.0°C) . Under GHS classification, a flash point above 35°C places diallyldichlorosilane outside the highly flammable liquid category (Category 2, flash point <23°C, or Category 3, flash point 23–60°C with higher thresholds) that allyldichlorosilane occupies, simplifying regulatory compliance for storage and transport.

flash point fire safety flammable storage hazard classification

Optimal Application Scenarios for Diallyldichlorosilane Based on Quantitative Differentiation Evidence


Synthesis of Allyl-Functionalized Polyhedral Oligomeric Silsesquioxanes (POSS/DDSQ)

Despite a lower isolated yield (50%) compared to divinyldichlorosilane (67%) in DDSQ condensation, diallyldichlorosilane remains the preferred monomer when post-synthetic hydrosilylation is required to install further functional groups, as the allyl terminus provides better reactivity toward hydrosilanes than the vinyl analog . Users should budget for the yield penalty in exchange for downstream functional versatility.

Preparation of Polysiloxane Networks with Post-Cure Cross-Linking Capability

Because diallyldichlorosilane carries two hydrolyzable Si–Cl bonds and two polymerizable allyl groups, hydrolysis-condensation yields linear or cyclic siloxanes bearing pendant allyl functionalities. These can be subsequently cross-linked by platinum-catalyzed hydrosilylation or radical-initiated polymerization at moderate temperatures, a dual-cure strategy not available with saturated dialkyldichlorosilanes . The thermal polymerization onset limitation (~130°C) must guide the choice of cross-linking initiator and cure schedule.

Moisture-Tolerant Handling Processes and Large-Scale Formulations

The hydrolytic sensitivity grade of 7 (slow reaction with moisture) versus grade 8 for allyldichlorosilane and dimethyldichlorosilane means diallyldichlorosilane can be handled with reduced enclosure requirements, making it better suited for kilogram-scale solution preparations, ambient coating formulations, or automated liquid-dispensing workflows where brief atmospheric exposure is unavoidable .

Distillation-Intensive Purification Where Thermal Safety Margin Is Required

The boiling point of ~165°C provides sufficient separation from low-boiling mono-allyl chlorosilane contaminants (b.p. ~103–115°C), but the 130°C polymerization onset mandates vacuum distillation with controlled pot temperature. Facilities equipped for short-path or wiped-film evaporation below 130°C can exploit the boiling point advantage while safely avoiding thermal polymerization, yielding monomer-grade diallyldichlorosilane for subsequent polymerization or surface-modification reactions .

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